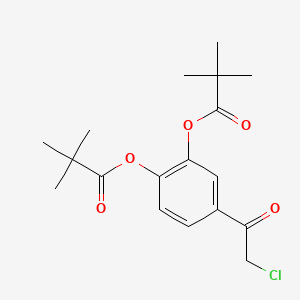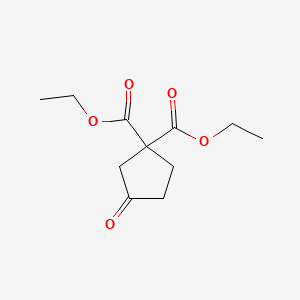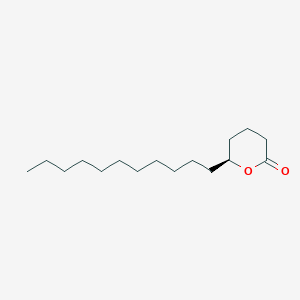
2-(4-(ethoxycarbonyl)phenyl)acetic acid
Overview
Description
2-(4-(Ethoxycarbonyl)phenyl)acetic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethoxycarbonyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
Ethyl 4-(carboxymethyl)benzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses. By interacting with these channels, the compound can influence nerve conduction and produce anesthetic effects .
Mode of Action
The compound acts by binding to specific parts of the sodium ion (Na+) channels on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, the excitability of the membrane is reduced, leading to a loss of local sensation without affecting consciousness .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 4-(carboxymethyl)benzoate is the nerve impulse conduction pathway . By blocking the sodium ion channels, the compound prevents the depolarization of the nerve membrane, which is necessary for the propagation of nerve impulses . This blockage results in a loss of sensation in the local area where the compound is applied .
Pharmacokinetics
Based on the pharmacokinetics of similar benzoate compounds, we can infer that the compound likely has fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of similar compounds has been found to be around 23% . These properties would impact the compound’s bioavailability and its overall effectiveness as a local anesthetic.
Result of Action
The primary result of the action of Ethyl 4-(carboxymethyl)benzoate is the temporary loss of sensation in the area where it is applied . This is due to its ability to block the conduction of nerve impulses by binding to sodium ion channels on nerve membranes . This makes it useful for local anesthesia in various medical procedures .
Biochemical Analysis
Biochemical Properties
Ethyl 4-(carboxymethyl)benzoate plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomolecules
Cellular Effects
The effects of Ethyl 4-(carboxymethyl)benzoate on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-(carboxymethyl)benzoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.
Dosage Effects in Animal Models
The effects of Ethyl 4-(carboxymethyl)benzoate vary with different dosages in animal models Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses
Metabolic Pathways
Ethyl 4-(carboxymethyl)benzoate is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. The exact pathways and interactions are still being elucidated.
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethoxycarbonyl)phenyl)acetic acid typically involves the esterification of phenylacetic acid followed by a Friedel-Crafts acylation reaction. The general synthetic route can be summarized as follows:
Esterification: Phenylacetic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl phenylacetate.
Friedel-Crafts Acylation: Ethyl phenylacetate is then subjected to a Friedel-Crafts acylation reaction using ethyl chloroformate and a Lewis acid catalyst, such as aluminum chloride, to introduce the ethoxycarbonyl group at the para position of the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethoxycarbonyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, aldehydes
Substitution: Nitro, bromo, and sulfonic acid derivatives
Scientific Research Applications
2-(4-(Ethoxycarbonyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: The parent compound, lacking the ethoxycarbonyl group.
4-Ethoxycarbonylphenylacetic acid: A similar compound with the ethoxycarbonyl group at a different position.
Ethyl phenylacetate: An ester derivative of phenylacetic acid.
Uniqueness
2-(4-(Ethoxycarbonyl)phenyl)acetic acid is unique due to the presence of the ethoxycarbonyl group at the para position of the phenyl ring
Properties
IUPAC Name |
2-(4-ethoxycarbonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h3-6H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDNFSHDHQPHIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443402 | |
| Record name | ethyl 4-(carboxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67097-50-1 | |
| Record name | ethyl 4-(carboxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine](/img/structure/B1609816.png)








